molecular formula C10H7BrO3 B3386265 2H-1-Benzopyran-2-one, 3-bromo-7-methoxy- CAS No. 72167-80-7

2H-1-Benzopyran-2-one, 3-bromo-7-methoxy-

Cat. No.: B3386265
CAS No.: 72167-80-7
M. Wt: 255.06 g/mol
InChI Key: ZNDNOVFVHYWJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3-bromo-7-methoxy- typically involves the bromination of 7-methoxycoumarin. One common method is the reaction of 7-methoxycoumarin with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3-bromo-7-methoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-7-methoxycoumarin, while oxidation can produce 3-bromo-7-methoxy-2H-chromen-2-one .

Scientific Research Applications

2H-1-Benzopyran-2-one, 3-bromo-7-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-bromo-7-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can enhance its binding affinity and specificity towards these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and methoxy groups in 2H-1-Benzopyran-2-one, 3-bromo-7-methoxy- makes it unique compared to other coumarin derivatives. These functional groups can significantly influence its chemical properties, such as reactivity and solubility, as well as its biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-bromo-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-7-3-2-6-4-8(11)10(12)14-9(6)5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDNOVFVHYWJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446917
Record name 2H-1-Benzopyran-2-one, 3-bromo-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72167-80-7
Record name 2H-1-Benzopyran-2-one, 3-bromo-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1-Benzopyran-2-one, 3-bromo-7-methoxy-
Reactant of Route 2
2H-1-Benzopyran-2-one, 3-bromo-7-methoxy-
Reactant of Route 3
Reactant of Route 3
2H-1-Benzopyran-2-one, 3-bromo-7-methoxy-
Reactant of Route 4
Reactant of Route 4
2H-1-Benzopyran-2-one, 3-bromo-7-methoxy-
Reactant of Route 5
2H-1-Benzopyran-2-one, 3-bromo-7-methoxy-
Reactant of Route 6
Reactant of Route 6
2H-1-Benzopyran-2-one, 3-bromo-7-methoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.